
2-(methylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Scientific Research Applications
1. Synthesis and Molecular Structure
Regioselective Synthesis : A study by Sanad et al. (2021) demonstrates the regioselective synthesis of bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines), linked to benzofuran units via a piperazine spacer. This research highlights the use of 2-methylthiopyridine derivatives in complex molecular synthesis (Sanad et al., 2021).
Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, providing insights into the steric and electronic properties required for receptor binding (Shim et al., 2002).
2. Applications in Heterocyclic Chemistry
Heterocyclic Synthesis : Strässler et al. (1997) reported on the use of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, with a tetrahydro-2H-pyran ring, as synthons for heterocyclic α-amino acids, showcasing the compound's role in the development of complex heterocyclic structures (Strässler et al., 1997).
Catalyst-Free Synthesis of Derivatives : Liu et al. (2014) described a catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, indicating the potential for efficient and environmentally friendly synthetic routes (Liu et al., 2014).
3. Potential in Drug Design and Biological Evaluation
Antipsychotic Agent Development : Norman et al. (1996) explored heterocyclic carboxamides, including derivatives of benzamide, as potential antipsychotic agents. This research underscores the relevance of benzamide derivatives in medicinal chemistry (Norman et al., 1996).
Antitubercular Agents : Srinivasarao et al. (2020) designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, demonstrating significant activity against Mycobacterium tuberculosis. This study highlights the potential of benzamide derivatives in treating tuberculosis (Srinivasarao et al., 2020).
properties
IUPAC Name |
2-methylsulfanyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-24-18-5-3-2-4-17(18)19(22)20-14-15-6-10-21(11-7-15)16-8-12-23-13-9-16/h2-5,15-16H,6-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNTKPCZXLXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

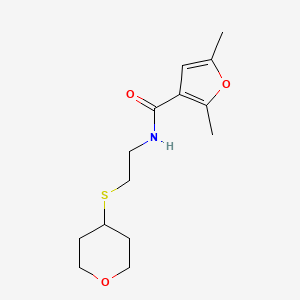

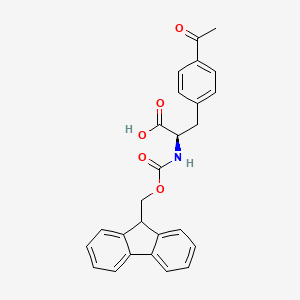

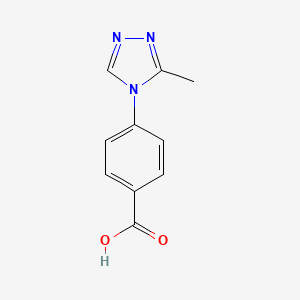
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)
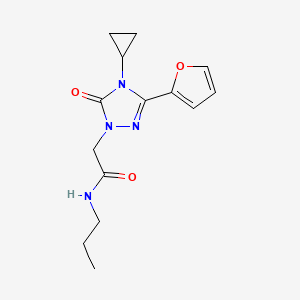
![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)
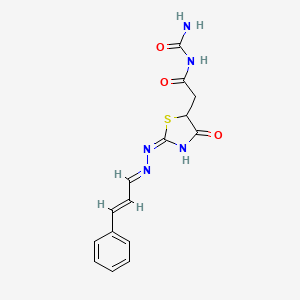
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)


![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)
